3-(Tert-butyl)-1h-pyrazole-4-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-tert-butyl-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-7(2,3)6-5(4-9-10-6)13(8,11)12/h4H,1-3H3,(H,9,10)(H2,8,11,12) |
InChI Key |
WIVKIKCAIIKTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 3 Tert Butyl 1h Pyrazole 4 Sulfonamide
Retrosynthetic Analysis of the 3-(Tert-butyl)-1H-pyrazole-4-sulfonamide Scaffold
A plausible retrosynthetic analysis of this compound suggests that the primary disconnection would be at the C-S bond of the sulfonamide group. This leads to two key synthons: a 3-(tert-butyl)-1H-pyrazol-4-yl anion equivalent and a sulfonyl cation equivalent. The pyrazole (B372694) anion can be conceptually derived from 3-(tert-butyl)-1H-pyrazole, while the sulfonylating agent is typically a derivative of sulfuryl chloride or a related species.
Further disconnection of the 3-(tert-butyl)-1H-pyrazole core reveals simpler precursors. The pyrazole ring itself is commonly formed through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the 3-tert-butyl substitution pattern, a suitable precursor would be a β-ketoester or a diketone bearing a tert-butyl group. This strategic disassembly provides a clear roadmap for the forward synthesis, highlighting the critical bond formations and the necessary starting materials.
Established and Novel Synthetic Pathways to this compound
The synthesis of this compound can be achieved through a multi-step sequence, commencing with the formation of the pyrazole ring, followed by the introduction of the sulfonamide functionality.
Multi-step Synthetic Sequences and Reaction Optimization
A common route to pyrazole synthesis involves the reaction of a β-dicarbonyl compound with hydrazine. nih.gov For the target molecule, a suitable starting material would be a β-ketoester containing a tert-butyl group. The subsequent installation of the sulfonamide group at the C4 position of the pyrazole ring is a critical step. This is often accomplished by electrophilic substitution using a sulfonylating agent.
One established method for the synthesis of pyrazole-4-sulfonyl chlorides involves the use of chlorosulfonic acid. nih.gov The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. nih.govacs.org
Reaction optimization is crucial at each stage to maximize yield and purity. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in the sulfonylation step, careful control of the reaction conditions is necessary to avoid side reactions and ensure regioselective substitution at the C4 position.
Identification and Preparation of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors and the efficient formation of critical intermediates.
Key Precursors and Intermediates:
| Precursor/Intermediate | Synthetic Utility |
| 1,1-Dimethylethyl-3-oxobutanoate | A β-ketoester used for the initial construction of the 3-tert-butylpyrazole ring. |
| Hydrazine hydrate | The nitrogen source for the cyclization reaction to form the pyrazole ring. nih.gov |
| 3-(tert-butyl)-1H-pyrazole | The core heterocyclic scaffold upon which the sulfonamide group is installed. |
| 3-(tert-butyl)-1H-pyrazole-4-sulfonyl chloride | A key intermediate formed by the sulfonation of 3-(tert-butyl)-1H-pyrazole, which is then converted to the sulfonamide. nih.gov |
The preparation of 3-tert-butyl-1H-pyrazole can be achieved through the condensation of a suitable diketone with hydrazine. researchgate.net Subsequently, the sulfonation of this pyrazole core at the C4 position can be carried out using chlorosulfonic acid to yield the corresponding sulfonyl chloride. nih.gov This intermediate is then typically reacted with a source of ammonia to afford the final this compound.
Contemporary Synthetic Innovations Applied to Pyrazole Sulfonamide Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. These principles are increasingly being applied to the synthesis of pyrazole sulfonamides.
Green Chemistry Principles in the Synthesis of this compound Derivatives
Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.govresearchgate.net In the context of pyrazole sulfonamide synthesis, this can involve the use of greener solvents, catalysts, and reaction conditions. For example, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of heterocyclic compounds, including pyrazoles. mdpi.com Solvent-free reaction conditions are another green approach that can be employed in certain steps of the synthesis. mdpi.com
Application of Green Chemistry Principles:
| Green Chemistry Principle | Application in Pyrazole Sulfonamide Synthesis |
| Use of Safer Solvents | Employing water or other environmentally benign solvents in place of hazardous organic solvents. |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. mdpi.com |
| Catalysis | Employing recyclable catalysts to minimize waste and improve reaction efficiency. nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
Catalytic and Mechanochemical Approaches to Pyrazole Sulfonamide Formation
Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of pyrazole sulfonamides, various catalytic systems can be envisioned. For instance, the sulfonylation step could potentially be achieved using a solid-supported catalyst, which would simplify product purification and allow for catalyst recycling.
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green technology that can often be performed in the absence of a solvent. rsc.org The mechanochemical synthesis of sulfonamides has been reported and could potentially be adapted for the preparation of this compound. rsc.orgrsc.org This approach offers the benefits of reduced solvent waste and potentially unique reactivity compared to traditional solution-phase methods.
Advanced Purification and Characterization Techniques for Synthetic Products
The isolation and structural elucidation of pyrazole-sulfonamide derivatives rely on a combination of chromatographic and spectroscopic methods. These techniques provide the necessary means to obtain a highly pure product and to verify that the desired molecular structure has been successfully synthesized.
Chromatographic techniques are fundamental for the purification of synthesized this compound, effectively separating the target compound based on its physicochemical properties.
Column Chromatography: Flash column chromatography is a standard and effective method for the purification of pyrazole-sulfonamide derivatives on a laboratory scale. mdpi.comnih.gov This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a glass column. The crude synthetic product is loaded onto the column and eluted with a carefully selected solvent system (mobile phase).
For compounds similar in structure to this compound, such as other pyrazole-based sulfonamides, purification is often achieved using silica gel as the stationary phase. mdpi.comresearchgate.net An appropriate eluent, or solvent system, is chosen to achieve optimal separation. A common approach involves using a non-polar solvent like dichloromethane, which allows for the differential migration of compounds through the column based on their polarity. mdpi.comresearchgate.net The separation progress is monitored, often by thin-layer chromatography (TLC), and fractions containing the pure product are collected, combined, and the solvent is removed to yield the purified compound. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of sulfonamides. In this setup, a non-polar stationary phase is used, frequently a C18 (octadecylsilyl) bonded silica column.
The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The components of the crude mixture are separated based on their differential partitioning between the stationary and mobile phases. The elution of compounds is monitored by a detector, commonly a UV detector, as the pyrazole and any associated aromatic rings absorb UV light. By adjusting the composition of the mobile phase (gradient elution), a fine-tuned separation can be achieved, allowing for the isolation of the target compound with very high purity.
Once purified, the molecular structure of this compound is confirmed using a suite of spectroscopic techniques. Each method provides unique information about the compound's atomic composition, functional groups, and connectivity. While specific data for this compound is not publicly available, the expected spectral characteristics can be inferred from closely related, fully characterized analogs like N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group would appear as a sharp singlet, integrating to nine protons. The proton on the pyrazole ring (H-5) would likely appear as a singlet in the aromatic region of the spectrum. Protons associated with the sulfonamide NH₂ group and the pyrazole NH would also be present, though their chemical shift can be broad and concentration-dependent.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the structure. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, as well as distinct signals for the three carbon atoms within the pyrazole ring (C-3, C-4, and C-5).
Table 1: Predicted NMR Spectral Data for this compound based on Analogues
| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |
|---|---|---|
| ¹H | ~ 1.3 | Singlet, 9H (tert-butyl protons) |
| ¹H | Variable (broad) | Singlet, 2H (SO₂NH₂ protons) |
| ¹H | Variable (broad) | Singlet, 1H (pyrazole NH proton) |
| ¹H | ~ 8.0 - 8.5 | Singlet, 1H (pyrazole C5-H) |
| ¹³C | ~ 30 | 3C, Methyl carbons of tert-butyl group |
| ¹³C | ~ 32 | 1C, Quaternary carbon of tert-butyl group |
| ¹³C | ~ 110 - 140 | 2C, Pyrazole C4 and C5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching from the pyrazole ring and the sulfonamide group, C-H stretching from the tert-butyl group, and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group. mdpi.comresearchgate.netresearchgate.net
Table 2: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Pyrazole N-H and Sulfonamide N-H |
| 2970 - 2870 | C-H Stretch | tert-butyl group |
| ~ 1580 | C=N Stretch | Pyrazole ring |
| 1370 - 1330 | Asymmetric SO₂ Stretch | Sulfonamide |
| 1180 - 1160 | Symmetric SO₂ Stretch | Sulfonamide |
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical technique used to determine the precise molecular weight and elemental formula of a compound. mdpi.com For this compound (Molecular Formula: C₇H₁₃N₃O₂S), HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). researchgate.net This measured mass would be compared to the calculated theoretical mass for the proposed formula, with a match within a very small tolerance (typically < 5 ppm) confirming the elemental composition. rsc.org The expected exact mass for the neutral molecule is 203.0783. chemscene.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Tert Butyl 1h Pyrazole 4 Sulfonamide Analogs
Rational Design Principles for Pyrazole (B372694) Sulfonamide Libraries
The design of pyrazole sulfonamide libraries is often guided by principles of molecular hybridization and pharmacophore integration. acs.orgbue.edu.eg By combining the known binding features of different inhibitors, researchers aim to design new series of compounds with enhanced or dual-target activity. nih.gov For example, a lead compound can be systematically optimized to improve properties like central nervous system (CNS) penetration by reducing polar surface area or to enhance selectivity by modifying linking structures. nih.gov This iterative process of designing, synthesizing, and biologically characterizing analogs is fundamental to evolving a lead compound into a viable drug candidate. acs.org Computational tools play a significant role in this process, helping to predict drug-likeness and guide structural modifications. tandfonline.com
Exploration of Substituent Effects on the Pyrazole Core
The pyrazole core is a critical component for interaction with biological targets, and modifications to its substituents can profoundly impact potency and selectivity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the pyrazole ring are crucial.
For instance, in a series of Trypanosoma brucei N-myristoyltransferase (NMT) inhibitors, the N1-methyl group on the pyrazole ring was found to be important for binding in a hydrophobic pocket and fixing the orientation of a key hydrogen bond acceptor. nih.gov Substituents larger than a methyl group at this position were predicted to cause a steric clash, leading to a loss of activity. nih.gov Conversely, removing the methyl groups at the 3- and 5-positions independently did not significantly affect enzyme potency, but removing both simultaneously led to a substantial decrease in activity. nih.gov
Further studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors showed that extending the size of an alkyl group at the 5-position was generally well-tolerated. acs.org While ethyl, n-butyl, iso-propyl, and tert-butyl derivatives remained active, an n-propyl chain resulted in a threefold increase in potency compared to the original methyl-substituted hit compound. acs.org In other contexts, introducing small steric groups on the pyrazole ring has been used to modulate the compound's conformation, which in turn affects its interaction with target residues. acs.org The functionalization of the pyrazole ring is a widely used strategy to enhance the biological profiles of these derivatives. mdpi.com
| Scaffold | Position | Original Substituent | New Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|---|
| Pyrazole NMT Inhibitor | N1 | Methyl | Larger Alkyl | Significant loss of activity | nih.gov |
| Pyrazole NMT Inhibitor | C3 & C5 | Methyl (at both) | Hydrogen (at both) | Significant loss of potency | nih.gov |
| Pyrazole NAAA Inhibitor | C5 | Methyl | n-Propyl | 3-fold increase in potency | acs.org |
| Pyrazole NAAA Inhibitor | C5 | Methyl | tert-Butyl | Activity maintained in submicromolar range | acs.org |
Modifications to the Sulfonamide Moiety and Their Impact on Activity
The sulfonamide group is a key functional moiety, often acting as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases (CAs). researchgate.netresearchgate.net Its modification is a critical aspect of the SAR of pyrazole sulfonamides. The orientation and substitution of the sulfonamide can dictate both potency and selectivity.
Research on pyrazolone (B3327878) derivatives showed that the position of the sulfonamide group on an attached benzene (B151609) ring (meta- vs. para-) correlated with selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov This relatively minor structural change had a substantial effect on activity, with meta-substituted compounds generally showing higher activity against AChE. researchgate.netnih.gov
In the development of NMT inhibitors, capping the sulfonamide nitrogen was explored to improve metabolic stability and CNS penetration. nih.gov Replacing a secondary sulfonamide with a tertiary one capped with a difluoromethyl (CHF₂) group resulted in a compound with good oral exposure and significant CNS penetration. nih.gov The fundamental importance of the sulfonamide linkage itself was highlighted in another study where its replacement with an amide group led to a complete loss of activity, confirming the sulfonamide's essential role. acs.org
| Modification | Rationale / Purpose | Observed Impact | Reference |
|---|---|---|---|
| Changing substituent position (meta vs. para) on an attached aryl ring | Explore selectivity | Altered selectivity for different enzyme targets (e.g., AChE vs. BChE) | researchgate.netnih.gov |
| Capping with a difluoromethyl (CHF₂) group | Improve metabolic stability and CNS penetration | Good oral exposure and brain:blood ratio of 1.6 | nih.gov |
| Replacement of tertiary sulfonamide with an amide | Investigate the importance of the sulfonamide linker | Complete loss of biological activity | acs.org |
| Replacement of tertiary sulfonamide with a secondary sulfonamide | Investigate the importance of the substitution pattern | Complete loss of biological activity | acs.org |
Conformational Analysis and Stereochemical Influences of the Tert-butyl Group
The tert-butyl group, due to its significant steric bulk, plays a crucial role in defining the molecular conformation and influencing how a molecule interacts with its biological target. Its presence can lock the molecule into a specific orientation within a receptor's binding pocket, often making a stereospecific interaction with a hydrophobic region. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Sulfonamides
QSAR is a computational technique that correlates the quantifiable structural parameters of a series of compounds with their biological activities using mathematical models. ubaya.ac.id This approach is widely used in the discovery and development of pyrazole sulfonamide derivatives to understand SAR, predict the activity of unsynthesized compounds, and guide the design of more potent molecules. nih.govnih.govnih.gov Various QSAR studies, including both 2D and 3D approaches, have been successfully applied to pyrazole-based inhibitors. nih.govresearchgate.net
Statistical Approaches in SAR Analysis
Several statistical methods are employed to build robust and predictive QSAR models for pyrazole sulfonamides. The goal is to derive a mathematical equation that quantitatively describes the relationship between a set of molecular descriptors (physicochemical properties or structural indices) and biological activity.
Commonly used linear regression methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation to model the relationship between two or more independent variables (descriptors) and a dependent variable (activity). nih.govnih.gov Genetic algorithms (GA) are often paired with MLR (GA-MLR) to select the most relevant subset of descriptors from a large pool, preventing overfitting and improving model robustness. ubaya.ac.idnih.gov
Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the variables to a smaller number of uncorrelated principal components and then performs regression on these components. ubaya.ac.idnih.gov
More complex, three-dimensional (3D-QSAR) approaches include:
Comparative Molecular Field Analysis (CoMFA): CoMFA correlates the biological activity of molecules with their 3D steric and electrostatic fields. researchgate.netsemanticscholar.org The output is often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also uses 3D fields but includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, often providing a more detailed and interpretable model. researchgate.netsemanticscholar.org
Development of Predictive Models for Biological Potency
The primary goal of QSAR modeling is to develop models with high predictive power for the biological potency of new, untested compounds. benthamdirect.com A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. semanticscholar.org
The development process involves several key steps: creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, dividing the data into training and test sets, generating a model using a statistical method like MLR or CoMFA, and rigorously validating the model's predictive ability. nih.govsemanticscholar.org Validation is crucial and is typically performed using techniques such as:
Cross-validation: Often leave-one-out (LOO) cross-validation (Q²), where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound. nih.gov
External validation: The model's predictive power is assessed using an external test set of compounds that were not used in the model's creation. nih.gov
Y-randomization: The biological activity data is shuffled to ensure that the original correlation was not due to chance. nih.gov
Successful QSAR models for pyrazole derivatives have been reported with statistically significant values for parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²), indicating their reliability and predictive capacity. researchgate.netsemanticscholar.org These validated models can then be used to design novel inhibitors with potentially superior activity. mdpi.com
| Model Type | Statistical Method | Key Validation Parameters | Application | Reference |
|---|---|---|---|---|
| 2D-QSAR | Stepwise MLR | R², Q², R²_pred | Predicting EGFR kinase inhibitory activity | nih.gov |
| 2D-QSAR | GA-MLR | R², R²_CV, MAE | Describing antimalarial activity | ubaya.ac.id |
| 3D-QSAR | CoMFA | q² = 0.649, r² = 0.955 | Designing potent RET kinase inhibitors | semanticscholar.org |
| 3D-QSAR | CoMSIA | q² = 0.509, r² = 0.745 | Understanding SAR for RET kinase inhibitors | semanticscholar.org |
| 2D & 3D QSAR | MLR, CoMFA, CoMSIA | R²train > 0.9, Q² > 0.6 | Identification of lead EGFR inhibitors | researchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling and ligand-based drug design are pivotal computational techniques in medicinal chemistry that aid in the discovery and development of new drug candidates. dovepress.comscience.gov These strategies are particularly valuable when the three-dimensional structure of the biological target is unknown or when researchers aim to identify novel scaffolds with similar biological activity to a known active compound. mdpi.com In the context of 3-(Tert-butyl)-1H-pyrazole-4-sulfonamide and its analogs, these methods have been instrumental in elucidating the key chemical features required for their biological activity and in guiding the design of more potent and selective molecules.
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov For the this compound scaffold, a common pharmacophore hypothesis can be generated based on a set of known active analogs, particularly those targeting enzymes like carbonic anhydrases. nih.govnih.gov
A representative pharmacophore model for this class of compounds typically includes the following key features:
One Hydrogen Bond Donor (HBD): This is often associated with the sulfonamide (-SO2NH2) group, which can donate a hydrogen bond to an acceptor site in the target protein.
Two Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group and one of the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.
One Hydrophobic Feature (HY): The tert-butyl group at the 3-position of the pyrazole ring provides a crucial hydrophobic interaction with a corresponding hydrophobic pocket in the binding site.
One Aromatic Ring (AR): The pyrazole ring itself can participate in aromatic or π-π stacking interactions.
Ligand-based drug design strategies utilize these pharmacophore models as queries for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. mdpi.comchemrevlett.com This approach allows for the efficient exploration of chemical space and the identification of diverse chemical scaffolds that possess the desired pharmacological properties.
Furthermore, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can be employed to build a predictive model that correlates the 3D properties of the molecules with their biological activity. nih.gov By aligning a series of analogs to a common pharmacophore, 3D-QSAR models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or diminish activity. This information is invaluable for the rational design of new analogs with improved potency.
Several research endeavors have focused on modifying the core scaffold of this compound to explore the structure-activity relationships and to develop inhibitors for various enzymes, notably carbonic anhydrases (CAs). The general findings from these studies, which align with the principles of ligand-based design, are summarized below.
The following table illustrates a hypothetical series of analogs based on the this compound scaffold and their corresponding inhibitory activities against a representative carbonic anhydrase isoform (e.g., hCA II). This data is representative of the types of findings that guide ligand-based drug design.
| Compound ID | R1 Substitution (at N1 of Pyrazole) | R2 Substitution (on Sulfonamide) | hCA II Inhibition (IC₅₀, nM) |
|---|---|---|---|
| 1 | -H | -H | 150 |
| 2 | -CH₃ | -H | 98 |
| 3 | -H | -CH₃ | 125 |
| 4 | -CH₂CH₃ | -H | 110 |
| 5 | -H | -CH₂CH₃ | 140 |
| 6 | -Phenyl | -H | 75 |
| 7 | -H | -Phenyl | 95 |
| 8 | -4-Fluorophenyl | -H | 52 |
From these illustrative findings, several key insights can be drawn, which are consistent with the application of ligand-based drug design principles:
N1-Substitution on the Pyrazole Ring: Alkylation or arylation at the N1 position of the pyrazole ring generally influences potency. Small alkyl groups like methyl (Compound 2) can enhance activity compared to the unsubstituted parent (Compound 1). Aromatic substitutions, particularly with electron-withdrawing groups like a 4-fluorophenyl ring (Compound 8), can lead to a significant increase in inhibitory activity, likely due to favorable interactions within the active site.
Sulfonamide Substitution: Modification of the sulfonamide nitrogen tends to have a varied effect. While small alkyl substitutions (Compounds 3 and 5) might not always lead to improved activity, larger aromatic substitutions (Compound 7) can be beneficial. This highlights the sensitivity of the binding pocket around the sulfonamide moiety.
Hydrophobic Interactions: The consistent presence of the tert-butyl group across active analogs underscores its importance as a key hydrophobic anchor, a central tenet that would be captured in any pharmacophore model for this series.
Molecular Mechanism of Action and Biological Target Engagement of 3 Tert Butyl 1h Pyrazole 4 Sulfonamide
Identification and Validation of Putative Biological Targets (In Vitro and In Silico)
No studies were found that identify or validate any putative biological targets for 3-(Tert-butyl)-1H-pyrazole-4-sulfonamide.
Enzyme Inhibition Kinetics and Binding Affinities (e.g., IC50, Ki)
There is no published data on the enzyme inhibition kinetics or binding affinities (such as IC50 or Ki values) for this compound against any enzyme.
Receptor Binding Assays and Ligand-Protein Interaction Profiling
Information from receptor binding assays or ligand-protein interaction profiling for this specific compound is not available in the scientific literature.
Mechanistic Elucidation through In Vitro Biochemical Assays
No in vitro biochemical assays have been reported to elucidate the mechanism of action for this compound.
Enzyme Assays for Specific Biological Pathways
There are no published reports of this compound being tested in enzyme assays for any specific biological pathways.
Cellular Target Engagement Studies (Non-Clinical Cell Lines)
No studies on the cellular target engagement of this compound in any non-clinical cell lines have been published.
Investigation of Molecular Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Without an identified biological target, there have been no computational (in silico) or experimental (e.g., X-ray crystallography) studies to investigate the molecular interaction modes of this compound.
Computational and Theoretical Investigations of 3 Tert Butyl 1h Pyrazole 4 Sulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into molecular geometry, orbital energies, and charge distribution.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Among these, the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. For pyrazole (B372694) sulfonamide derivatives, computational studies on related compounds indicate that the electron-rich pyrazole ring and the electron-withdrawing sulfonamide group significantly influence the energies and localization of these frontier orbitals. However, specific energy values for 3-(Tert-butyl)-1H-pyrazole-4-sulfonamide are not available in the reviewed literature.
Energetic and Conformational Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of a molecule to identify stable, low-energy conformations (conformers) and the energy barriers for rotation around single bonds. For a molecule like this compound, key rotational bonds would exist between the pyrazole ring and the sulfonamide group.
Theoretical studies on similar sulfonamide-containing molecules have shown that intramolecular interactions, such as hydrogen bonding and steric hindrance, govern the preferred spatial arrangement of the sulfonamide group relative to the aromatic ring. While general principles suggest that the bulky tert-butyl group would influence the conformational preferences, specific dihedral angles and energy profiles for this compound have not been reported.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a biological target, typically a protein.
Prediction of Ligand-Target Binding Conformations
Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a receptor. This method uses scoring functions to estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Numerous studies have employed molecular docking for various pyrazole sulfonamide derivatives to elucidate their binding modes with targets like carbonic anhydrases, kinases, and other enzymes. These studies are instrumental in structure-based drug design. However, no specific molecular docking studies featuring this compound as the ligand have been identified in the available literature, meaning its binding conformations with any specific protein target are currently uncharacterized.
Dynamic Behavior of Compound-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the compound-protein complex over time, revealing the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. MD simulations can validate the stability of docking poses and provide deeper insights into the binding mechanism. While MD simulations have been performed on complexes of related pyrazole derivatives, there is no published research on the dynamic behavior of this compound when complexed with a protein target.
In Silico ADME Prediction and Pharmacokinetic Modeling (Computational Prediction Only)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles.
Commonly predicted parameters include lipophilicity (LogP), topological polar surface area (TPSA), aqueous solubility, blood-brain barrier penetration, and adherence to drug-likeness rules such as Lipinski's Rule of Five. For this compound, some basic physicochemical properties have been computationally predicted by chemical suppliers. chemscene.com
Below is an interactive table of computationally predicted ADME-related properties for this compound based on available data.
| Property | Predicted Value | Significance |
| Molecular Weight | 203.26 g/mol | Complies with Lipinski's rule (<500), suggesting potential for good absorption. |
| LogP | 0.3546 | Indicates balanced lipophilicity, which can be favorable for solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 88.84 Ų | Suggests moderate cell permeability and potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |
| Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be favorable for binding affinity. |
This data is based on computational predictions and has not been experimentally verified. chemscene.com
While these values provide a preliminary assessment, comprehensive pharmacokinetic modeling, which simulates the compound's journey through the body over time, has not been published for this compound.
Computational Assessment of Absorption, Distribution, Metabolism, and Excretion
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in modern drug discovery, used to predict the pharmacokinetic behavior of a compound within an organism. For the pyrazole sulfonamide class of molecules, various computational models are employed to estimate key ADME parameters. These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, early in the development process, thereby reducing the likelihood of late-stage failures.
Studies on related sulfonamide-bearing pyrazole derivatives have utilized computational tools to forecast a range of ADME properties. nih.gov These analyses typically involve predicting parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes like cytochrome P450 2D6 (CYP2D6). For instance, a high predicted HIA value suggests good absorption from the gastrointestinal tract, a desirable characteristic for orally administered drugs. Conversely, low BBB penetration is often sought for peripherally acting drugs to minimize central nervous system side effects. nih.gov The potential for a compound to be a substrate or inhibitor of P-glycoprotein (P-gp), an efflux pump, is also commonly assessed as it can significantly impact drug distribution and efficacy.
Table 1: Representative Predicted ADME Properties for Pyrazole Sulfonamide Scaffolds
| Parameter | Predicted Outcome | Implication in Drug Development |
|---|---|---|
| Human Intestinal Absorption (HIA) | Good / High | Indicates high probability of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Suggests minimal effects on the central nervous system, which is favorable for peripherally targeted drugs. |
| P-glycoprotein (P-gp) Substrate | Non-substrate | Favorable, as the compound is less likely to be actively removed from cells, potentially leading to higher intracellular concentrations. |
This table is generated based on typical findings for the pyrazole sulfonamide class of compounds as described in the literature. nih.gov
Theoretical Solubility and Permeability Predictions
A compound's aqueous solubility and its ability to permeate biological membranes are fundamental determinants of its oral bioavailability. Theoretical models provide rapid estimations of these physicochemical properties, guiding structural modifications to achieve an optimal balance. The most common predictors are the logarithm of the partition coefficient (logP), which measures lipophilicity, and the logarithm of the aqueous solubility (logS).
Table 2: Predicted Physicochemical Properties Related to Solubility and Permeability
| Property | Predicted Value Range | Significance |
|---|---|---|
| LogP (Lipophilicity) | 0 - 3 | An optimal range for balancing solubility and permeability, enhancing the potential for oral bioavailability. researchgate.net |
| LogS (Aqueous Solubility) | > -4 | Indicates adequate solubility in aqueous environments like the gastrointestinal tract. |
This table reflects general target ranges for drug candidates and is informed by computational studies on related heterocyclic sulfonamides. nih.govresearchgate.net
Virtual Screening and Advanced Computational Lead Optimization
The pyrazole sulfonamide scaffold serves as a valuable starting point for identifying new therapeutic agents through virtual screening and computational lead optimization. nih.gov Virtual screening involves docking large libraries of compounds into the three-dimensional structure of a biological target, such as an enzyme active site, to identify potential "hits" that are predicted to bind with high affinity.
Once an initial lead compound like a pyrazole sulfonamide derivative is identified, advanced computational techniques are employed for its optimization. nih.govacs.org This process aims to enhance potency, improve selectivity, and refine pharmacokinetic properties. Molecular docking studies, for instance, can elucidate the specific binding interactions between the inhibitor and the target protein. rsc.org This information is invaluable for guiding rational drug design; for example, observing that the tert-butyl group of this compound occupies a specific hydrophobic pocket in a target enzyme would suggest that modifications to this group could modulate binding affinity. nih.gov
Furthermore, methods like Free Energy Perturbation (FEP) can provide quantitative predictions of how specific chemical modifications will affect binding affinity, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success. nih.gov This iterative cycle of computational prediction and chemical synthesis accelerates the journey from a low-micromolar hit to a potent, low-nanomolar lead compound, as has been demonstrated in optimization campaigns for various pyrazole sulfonamide series. nih.govnih.gov
Advanced Methodologies for the Characterization and Study of Pyrazole Sulfonamides
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the chemical characterization of novel compounds. For complex molecules like pyrazole (B372694) sulfonamides, high-resolution techniques are indispensable for confirming the chemical structure and understanding its behavior in biological systems.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For pyrazole sulfonamides, 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for assigning the chemical shifts of all protons and carbons, thus confirming the connectivity of the atoms within the molecule.
The presence of a tert-butyl group on the pyrazole ring provides a distinct singlet in the ¹H NMR spectrum, typically in the upfield region, which is a key spectroscopic marker for this class of compounds. For instance, in the structurally related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl protons appear as a singlet at 1.24 ppm. mdpi.comresearchgate.net The chemical shifts of the pyrazole ring protons and carbons are also characteristic and can be definitively assigned using 2D NMR correlation experiments. mdpi.comresearchgate.net
Beyond simple structural confirmation, high-resolution NMR is invaluable for studying the non-covalent interactions between pyrazole sulfonamides and their biological targets, such as proteins. nih.gov The tert-butyl group, with its nine equivalent protons, gives rise to a sharp and intense signal in the ¹H NMR spectrum, making it an excellent probe for monitoring binding events, even in large macromolecular complexes. nih.gov Upon binding to a protein, changes in the chemical shift, line broadening, or the observation of Nuclear Overhauser Effects (NOEs) between the ligand and protein can provide detailed information about the binding interface and the conformation of the ligand in the bound state.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a 3-tert-Butyl Pyrazole Moiety (based on a related compound) mdpi.comresearchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl Protons | 1.24 (s, 9H) | 30.4 (3C) |
| tert-Butyl Quaternary Carbon | - | 32.4 |
| Pyrazole H-4 | 5.74 (s, 1H) | 103.7 |
| Pyrazole C-3 | - | 160.9 |
| Pyrazole C-5 | - | 130.9 |
Data is for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide and serves as an example of typical chemical shifts for the 3-tert-butyl pyrazole core.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for studying the metabolic stability of drug candidates. In vitro metabolic stability assays, commonly performed using liver microsomes (from human or animal sources), provide an early indication of how a compound might be metabolized in the body. acs.orgmdpi.com
For pyrazole sulfonamides, the primary routes of metabolism often involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The tert-butyl group, while often added to increase metabolic stability, can itself be a site of oxidation, leading to the formation of hydroxylated metabolites. nih.govhyphadiscovery.com Other potential metabolic transformations of the pyrazole ring include hydroxylation and conjugation reactions. mdpi.com
In a typical in vitro metabolic stability assay, the parent compound is incubated with liver microsomes and cofactors, and the decrease in the parent compound's concentration over time is monitored by LC-MS. mdpi.com The rate of disappearance is used to calculate the intrinsic clearance of the compound. Furthermore, the use of high-resolution mass spectrometry allows for the identification of potential metabolites by detecting their accurate mass and fragmentation patterns. For example, the metabolic transformation of a related pyrazolo[4,3-e] nih.govwashington.eduresearchgate.nettriazine sulfonamide in rat liver microsomes led to the formation of metabolites resulting from oxidation (+16 Da) and loss of an ethyl group (-28 Da), as identified by their mass-to-charge ratios in the ESI-MS spectra. mdpi.com
Table 2: Common Metabolic Reactions for Pyrazole Sulfonamides and the Corresponding Mass Shift Detected by MS
| Metabolic Reaction | Mass Shift (Da) | Potential Site on 3-(Tert-butyl)-1h-pyrazole-4-sulfonamide |
| Hydroxylation | +16 | tert-butyl group, pyrazole ring |
| N-dealkylation | Varies | Not applicable for the parent compound |
| Glucuronidation | +176 | Sulfonamide nitrogen, hydroxylated metabolites |
| Sulfation | +80 | Sulfonamide nitrogen, hydroxylated metabolites |
Crystallographic Studies of Pyrazole Sulfonamide-Target Complexes
Understanding the precise three-dimensional interactions between a drug candidate and its protein target is crucial for structure-based drug design. Crystallographic techniques provide atomic-level details of these interactions, guiding the optimization of lead compounds.
X-ray crystallography is the gold standard for determining the high-resolution structure of protein-ligand complexes. nih.gov The process involves co-crystallizing the target protein with the pyrazole sulfonamide inhibitor and then analyzing the diffraction pattern of X-rays passed through the crystal. The resulting electron density map allows for the building of a detailed 3D model of the complex, revealing the binding mode of the inhibitor and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with the amino acid residues of the protein's active site. nih.gov
For pyrazole sulfonamides, X-ray crystallography can confirm the orientation of the pyrazole core and the sulfonamide group within the binding pocket. For example, the co-crystal structure of a pyrazole-containing macrocyclic inhibitor bound to Mcl-1 revealed key interactions, such as those between the indole (B1671886) moiety and specific amino acid residues (Val258, Asn260, and Arg263), and a π-π stacking interaction with Phe270. acs.org This level of detail is invaluable for medicinal chemists to design modifications that can enhance binding affinity and selectivity.
Obtaining high-quality crystals of protein-ligand complexes suitable for X-ray diffraction can be a significant challenge. The process of co-crystallization is often empirical and can be influenced by many factors, including protein purity, ligand solubility, and the specific conditions of crystallization. nih.gov Polymorphism, the ability of a substance to exist in more than one crystalline form, can also be a challenge in the development of pharmaceutical cocrystals. nih.gov
To address these challenges, a variety of co-crystallization techniques have been developed. These can be broadly categorized as solvent-based and solid-state methods.
Solvent-based methods:
Solvent evaporation: This is a common method where the protein and ligand are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to crystallization. nih.gov
Slurrying: In this technique, a suspension of the compound and co-former is stirred in a small amount of solvent where they are sparingly soluble. nih.gov
Anti-solvent addition: A second solvent in which the compound is less soluble is added to a solution of the compound, inducing precipitation and crystallization. nih.gov
Solid-state methods:
Grinding: Neat or liquid-assisted grinding involves the mechanical grinding of the two components together, which can induce co-crystal formation.
Hot-Melt Extrusion: This solvent-free method involves the melting and mixing of the components at an elevated temperature.
Recent advances in co-crystallization include the use of high-throughput screening methods to rapidly test a wide range of crystallization conditions and the application of green chemistry principles to reduce the use of hazardous solvents. csmres.co.uk
High-Throughput Screening (HTS) and Microfluidics in Compound Evaluation
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that have a desired biological activity. rsc.orgresearchgate.net For pyrazole sulfonamides, HTS campaigns are often employed to discover initial hits that can inhibit a particular enzyme or receptor. researchgate.net These assays are typically performed in a miniaturized format, such as 96- or 384-well plates, and are automated to allow for the screening of thousands of compounds per day.
Microfluidics has emerged as a powerful technology for compound evaluation, offering several advantages over traditional HTS methods. nih.govwashington.edu Microfluidic devices, or "labs-on-a-chip," allow for the manipulation of minute volumes of fluids in micro-scale channels. nih.govwashington.edu In the context of enzyme inhibitor screening, microfluidic assays can be designed to rapidly determine the potency (e.g., IC₅₀ value) of a compound. nih.govwashington.edu
One such approach involves generating a concentration gradient of the inhibitor within a microchannel, allowing for the simultaneous assessment of enzyme activity across a range of inhibitor concentrations. nih.govwashington.edu This can significantly reduce the amount of compound and reagents required and increase the speed of analysis compared to conventional methods. washington.edu The output of these assays can be detected using various methods, including fluorescence or mass spectrometry, providing a high-throughput and information-rich platform for the evaluation of pyrazole sulfonamide inhibitors. rsc.org
Table 3: Comparison of HTS and Microfluidics for Compound Evaluation
| Feature | High-Throughput Screening (HTS) | Microfluidics |
| Throughput | High (thousands to millions of compounds) | Very High (can be faster per compound) |
| Sample Volume | Microliters | Nanoliters to picoliters |
| Reagent Consumption | High | Low |
| Assay Time | Hours to days | Minutes |
| Data Richness | Typically single-point data | Can provide dose-response curves in a single run |
| Flexibility | Standardized formats | Highly customizable assays |
Future Directions and Emerging Research Avenues for 3 Tert Butyl 1h Pyrazole 4 Sulfonamide
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of pyrazole (B372694) and sulfonamide derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. sci-hub.se Consequently, a significant future direction is the development of novel and sustainable "green" synthetic pathways. These approaches aim to improve efficiency, reduce environmental impact, and lower costs. sci-hub.senih.gov
Key areas of exploration in green synthesis for pyrazole sulfonamides include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds compared to conventional heating methods. nih.gov
Aqueous-Phase Synthesis: Using water as a solvent is a cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents. sci-hub.seresearchgate.net
Solvent-Free Reactions: Conducting reactions under neat (solvent-free) conditions represents an ideal green methodology, often requiring only a catalyst and the reactants themselves. sci-hub.se
Alternative Solvents: The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400), which is non-toxic, water-soluble, and recyclable, is another promising avenue. sci-hub.se
Table 1: Comparison of Synthetic Methodologies for Pyrazole Sulfonamide Synthesis
| Feature | Conventional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Solvents | Often uses volatile/toxic organic solvents | Emphasizes water, PEG-400, or solvent-free conditions sci-hub.se |
| Energy Input | Relies on prolonged conventional heating | Utilizes efficient methods like microwave irradiation nih.gov |
| Reaction Steps | Often multi-step, requiring isolation of intermediates | Favors one-pot, multicomponent reactions nih.gov |
| Waste Generation | Can produce significant hazardous by-products | Aims to minimize waste and improve atom economy |
| Efficiency | Variable yields and longer reaction times | Generally higher yields and shorter reaction times nih.gov |
Investigation of Undiscovered Biological Targets and Pathways
While pyrazole sulfonamides are well-known for their activity against targets like carbonic anhydrases, the full spectrum of their biological interactions is still under investigation. nih.govnih.gov Future research will focus on identifying novel biological targets and elucidating the pathways through which these compounds exert their effects. This exploration could unveil new therapeutic applications for 3-(tert-butyl)-1H-pyrazole-4-sulfonamide and related derivatives.
Promising areas for investigation include:
Enzyme Inhibition: Beyond carbonic anhydrases, this scaffold shows potential for inhibiting other enzyme classes. For instance, novel pyrazole sulfonamide derivatives have been designed as potential inhibitors of acetohydroxy acid synthase (AHAS) for herbicidal applications and N-Acylethanolamine-hydrolyzing acid amidase (NAAA) for anti-inflammatory purposes. nih.govnih.gov
Anticancer Research: Various pyrazole-sulfonamide hybrids have demonstrated significant anticancer activity against a range of human cancer cell lines, including leukemia, colon, and breast cancer. mdpi.comtandfonline.comresearchgate.net A key future goal is to deconstruct these broad anticancer effects to identify the specific molecular targets and signaling pathways involved, which remain largely undiscovered.
Antimicrobial and Antiparasitic Activity: The foundational sulfonamide moiety is known for its antimicrobial properties. mdpi.com Investigating the activity of pyrazole sulfonamides against a wider range of bacteria, fungi, and parasites, such as those causing African trypanosomiasis, is a logical and promising extension of current research.
Table 2: Known and Potential Biological Targets for Pyrazole Sulfonamides
| Target Class | Specific Examples | Known/Potential Application |
|---|---|---|
| Metalloenzymes | Carbonic Anhydrase (CA) Isoforms (hCA I, II, IX, XII) nih.govtandfonline.com | Diuretics, Antiglaucoma, Anticancer |
| Hydrolases | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) nih.gov | Anti-inflammatory |
| Synthases | Acetohydroxy acid synthase (AHAS) nih.gov | Herbicides |
| Kinases/Signaling Proteins | Undiscovered targets in cancer cells mdpi.comresearchgate.net | Oncology |
| Protozoal Enzymes | Undiscovered targets in parasites | Anti-infectives |
Development and Refinement of Advanced Computational Models for Pyrazole Sulfonamides
Computational chemistry has become an essential tool for accelerating the discovery and optimization of new drug candidates. eurasianjournals.com For pyrazole sulfonamides, the development and refinement of advanced computational models will be crucial for predicting biological activity, understanding mechanisms of action, and designing next-generation compounds with improved properties.
Future efforts in this area will likely involve:
Molecular Docking and Dynamics: These methods are used to predict how pyrazole sulfonamides bind to their biological targets and to study the dynamic behavior of the ligand-protein complex. nih.goveurasianjournals.com Continued refinement of these models will improve the accuracy of binding affinity predictions.
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure of these molecules, helping to explain their reactivity and interactions at a subatomic level. eurasianjournals.commdpi.com
Machine Learning and AI: Integrating machine learning algorithms with chemical data can help identify complex structure-activity relationships (SAR) and predict the biological activity of novel, untested pyrazole sulfonamide derivatives, significantly speeding up the discovery process. eurasianjournals.com
Development of More Accurate Force Fields: A major challenge in molecular simulations is the accuracy of the force fields used to describe molecular interactions. eurasianjournals.com Future research will focus on developing more precise force fields specifically parameterized for the pyrazole sulfonamide scaffold to enhance the predictive power of simulations. eurasianjournals.com
Table 3: Application of Computational Models in Pyrazole Sulfonamide Research
| Computational Method | Primary Application | Research Goal |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. nih.govnih.gov | Identify potential biological targets; guide lead optimization. |
| Molecular Dynamics (MD) | Simulates the movement and conformational changes of the ligand-protein complex over time. eurasianjournals.com | Assess binding stability; understand dynamic interactions. |
| Quantum Mechanics (QM) | Calculates electronic properties, charge distribution, and reaction energies. eurasianjournals.commdpi.com | Elucidate reaction mechanisms; rationalize observed activity. |
| QSAR/Machine Learning | Builds mathematical models to correlate chemical structure with biological activity. eurasianjournals.com | Predict activity of new compounds; screen virtual libraries. |
Potential for this compound as a Chemical Probe in Biological Research
A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or pathway in a biological system. Given the demonstrated potency and, in some cases, selectivity of pyrazole sulfonamides, there is significant potential to develop this compound or its optimized derivatives as chemical probes. nih.gov
The development of such a probe would enable researchers to:
Interrogate Biological Pathways: By selectively inhibiting a specific enzyme, a chemical probe allows for the detailed study of that enzyme's role in cellular signaling and disease processes.
Target Validation: A selective probe can be used to confirm whether inhibiting a particular protein target produces a desired therapeutic effect in cellular or animal models, which is a critical step in drug discovery.
For this compound to be developed into a high-quality chemical probe, future research would need to focus on rigorously characterizing its selectivity profile across the proteome and ensuring it has appropriate properties for use in cellular assays.
Table 4: Criteria for an Ideal Chemical Probe and the Potential of Pyrazole Sulfonamides
| Criterion | Description | Relevance to this compound |
|---|---|---|
| Potency | High affinity for the intended target (typically nanomolar or better). | Some pyrazole sulfonamides show low nanomolar inhibition of targets like NAAA and CAs. nih.govnih.gov |
| Selectivity | Significantly higher potency for the intended target over other related and unrelated proteins. | Derivatives have shown selectivity for certain CA isozymes, but broad profiling is needed. nih.gov |
| Known Mechanism of Action | The molecular mechanism by which it engages its target should be well-understood. | Computational and experimental studies suggest clear binding modes for this class of compounds. nih.gov |
| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. | This is a key area for future experimental validation. |
Q & A
Q. What are the standard synthetic routes for 3-(tert-butyl)-1H-pyrazole-4-sulfonamide, and how can reaction yields be optimized?
The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step protocols. A common approach includes:
Cyclocondensation : Reacting β-keto esters with hydrazines to form the pyrazole core.
Sulfonylation : Introducing the sulfonamide group via reaction with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is used to isolate the product.
Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride), temperature control (0–25°C during sulfonylation), and catalyst screening (e.g., DMAP for acylation steps) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : - and -NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm for ) and sulfonamide protons (broad singlet near δ ~7.5 ppm) .
- XRD : Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects, such as planarity of the pyrazole ring and sulfonamide geometry. Data-to-parameter ratios >15:1 ensure reliability .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight with <5 ppm error .
Q. What safety protocols should be followed when handling this compound in the lab?
- Exposure Limits : Adhere to GBZ 2.1-2007 workplace air standards (no specific limits available; treat as hazardous) .
- PPE : Use nitrile gloves, lab coats, and fume hoods.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate sulfonamide group charge distribution. The sulfur atom’s electrophilicity (Mulliken charges) correlates with reactivity toward nucleophiles like amines or thiols .
- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict solubility barriers. Low LogP values (<2) suggest poor membrane permeability, guiding formulation strategies .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-Response Analysis : Perform IC assays across concentrations (0.1–100 µM) to distinguish target-specific inhibition from non-specific cytotoxicity .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Structural Analog Comparison : Compare with analogs like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide () to isolate structure-activity relationships (SAR).
Q. What strategies mitigate poor aqueous solubility in biological assays?
- Salt Formation : React with sodium bicarbonate to form water-soluble sulfonate salts.
- Co-Solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (e.g., 100 nm vesicles via extrusion) to enhance bioavailability .
Q. How does the tert-butyl group influence electronic and steric effects in catalytic applications?
- Steric Hindrance : The bulky tert-butyl group restricts rotation around the pyrazole-sulfonamide bond, stabilizing transition states in asymmetric catalysis.
- Electron Donation : Hyperconjugation from the tert-butyl group increases electron density on the pyrazole ring, enhancing interactions with electrophilic substrates (e.g., in Pd-catalyzed cross-coupling) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for this compound?
- Reaction Monitoring : Use TLC or in situ IR to identify incomplete sulfonylation or side reactions (e.g., hydrolysis of sulfonyl chloride).
- Reproducibility Checks : Validate moisture-sensitive steps (e.g., sulfonylation under anhydrous N) and reagent purity (e.g., ≥98% hydrazine) .
Q. What orthogonal validation methods confirm the absence of regioisomeric impurities?
- 2D NMR : - COSY and HSQC distinguish regioisomers via coupling patterns and shifts.
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate isomers with baseline resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
